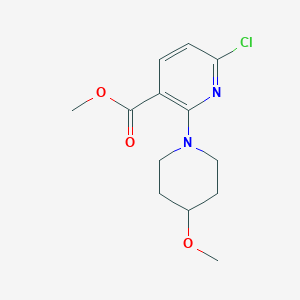
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group, a chloro substituent at the 6-position, and a methoxypiperidinyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl 6-chloronicotinate is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent at the 6-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving the modulation of neurotransmitter systems and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloronicotinate: Lacks the methoxypiperidinyl group, making it less complex and potentially less active in biological systems.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate is unique due to the presence of both the chloro and methoxypiperidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
methyl 6-chloro-2-(4-methoxypiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-5-7-16(8-6-9)12-10(13(17)19-2)3-4-11(14)15-12/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
UGESRLKZGBOGQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=C(C=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


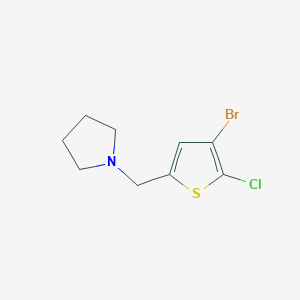
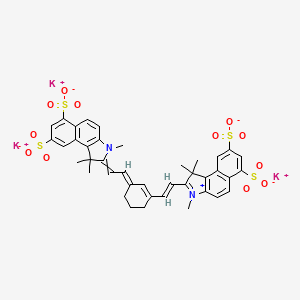
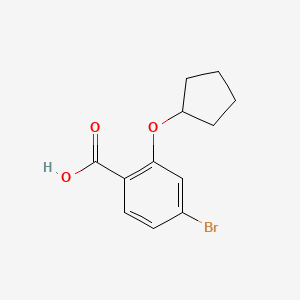
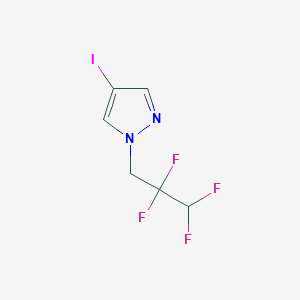
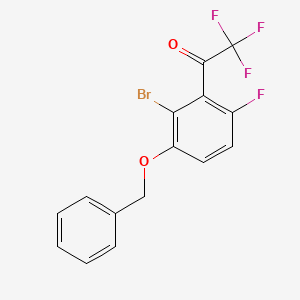
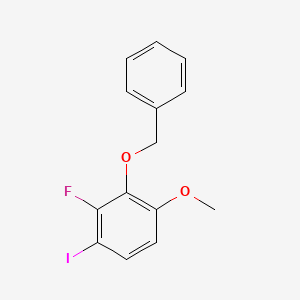
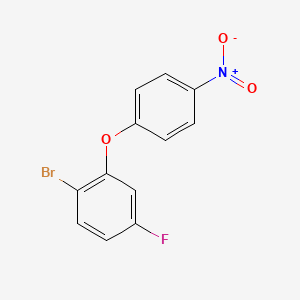
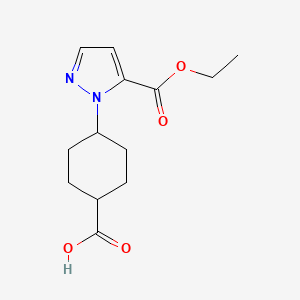
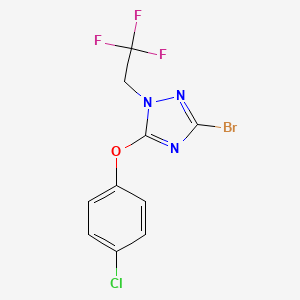
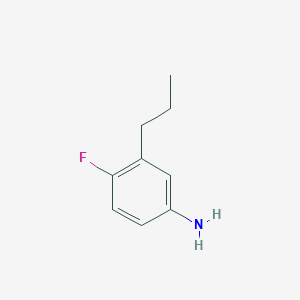
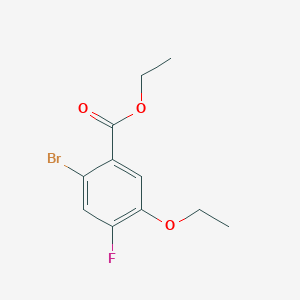
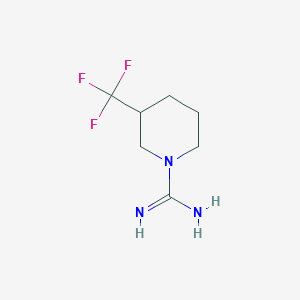

![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
